7-Bromo-4-chloro-8-fluoroquinazoline
Overview
Description
“7-Bromo-4-chloro-8-fluoroquinazoline” is a quinazoline derivative . Quinazoline derivatives are important heterocyclic compounds with a wide range of biological properties .
Synthesis Analysis
Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The synthesis of quinazoline derivatives involves various methods including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .
Molecular Structure Analysis
The molecular formula of “7-Bromo-4-chloro-8-fluoroquinazoline” is C8H3BrClFN2 . The average mass is 261.478 Da and the monoisotopic mass is 259.915222 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Bromo-4-chloro-8-fluoroquinazoline” include a molecular weight of 260.49 . The InChI code is 1S/C9H4BrClFN/c10-6-2-1-5-7(11)3-4-13-9(5)8(6)12/h1-4H .
Scientific Research Applications
Application 1: Antimicrobial Properties of Flavonoid Derivatives
- Summary of Application: Flavonoids with chlorine or bromine atoms and a nitro group have been studied for their influence on pathogenic and probiotic bacteria .
- Methods of Application: Flavonoids were synthesized using Claisen–Schmidt condensation and its modifications, and through biotransformation via entomopathogenic filamentous fungi .
- Results: The studies revealed that flavones have superior inhibitory effects compared to chalcones and flavanones. Notably, 6-chloro-8-nitroflavone showed potent inhibitory activity against pathogenic bacteria .
Application 2: Biocatalytic Applications of Yarrowia lipolytica Yeast
- Summary of Application: Yarrowia lipolytica is a robust yeast species that has gained significant attention as a biofactory for various biotechnological applications .
- Methods of Application: Y. lipolytica is used for large-scale production due to its versatility and potential .
- Results: Y. lipolytica has wide-ranging applications in multiple industries, including biofuel production, food processing, biotechnology, and pharmaceuticals .
Application 3: Molecular Simulation Visualizations
- Summary of Application: Molecular simulation visualizations are a powerful tool in computational chemistry for understanding the behavior of molecules .
- Methods of Application: Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD are used to produce impressive simulation visualizations .
- Results: These visualizations can provide insights into the structure, dynamics, and interactions of molecules, aiding in the design and optimization of new compounds .
Safety And Hazards
properties
IUPAC Name |
7-bromo-4-chloro-8-fluoroquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClFN2/c9-5-2-1-4-7(6(5)11)12-3-13-8(4)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXSLMOKYJUWJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NC=N2)Cl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chloro-8-fluoroquinazoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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